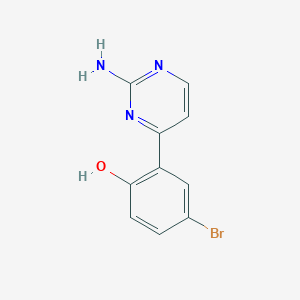

2-(2-Aminopyrimidin-4-yl)-4-bromophenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

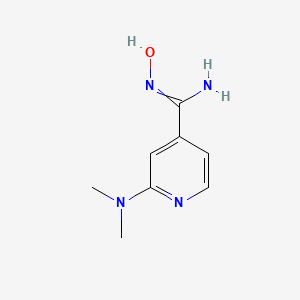

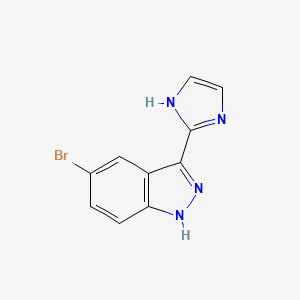

“2-(2-Aminopyrimidin-4-yl)-4-bromophenol” is a chemical compound that contains a pyrimidine ring, which is a type of heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a phenol group, which consists of a hydroxyl (-OH) group attached to a benzene ring, and a bromine atom attached to the phenol ring.

Molecular Structure Analysis

The molecular structure of “2-(2-Aminopyrimidin-4-yl)-4-bromophenol” would consist of a pyrimidine ring attached to a phenol ring via a carbon-carbon bond. The pyrimidine ring would have an amino group (-NH2) attached, and the phenol ring would have a bromine atom attached .

Chemical Reactions Analysis

The chemical reactions involving “2-(2-Aminopyrimidin-4-yl)-4-bromophenol” would depend on the conditions and the reactants used. Pyrimidines can participate in a variety of reactions, including nucleophilic substitutions and condensation reactions .

Applications De Recherche Scientifique

Gold-Catalyzed Cycloadditions

Research shows the utility of gold-catalyzed intermolecular [2+2+2] cycloadditions involving ynamides and nitriles to form 4-aminopyrimidines. These structures are significant in pharmaceuticals due to their excellent regioselectivity with various ynamides and nitriles (Karad & Liu, 2014).

Antitumor Compounds

A series of new 2-(2-aminopyrimidin-4-yl)phenol derivatives, synthesized as potential antitumor compounds, have shown potent inhibitory activity against CDK1 and CDK2. X-ray crystal structural studies helped understand the impact of substituents on both enzymatic and cell growth inhibitory activities (Lee, Kim, & Jeong, 2011).

Supramolecular Porphyrin Arrays

2-Aminopyrimidin-5-yl ligands have been identified as promising for constructing supramolecular porphyrin arrays with efficient light-harvesting capabilities. The study synthesized derivatives of 5,15-bis(3,5-di-tert-butylphenyl)porphyrin and observed their variable UV/vis spectra, indicating supramolecular aggregation (Balaban et al., 2003).

Synthesis of Pharmaceuticals

2-Aminopyrimidine derivatives are crucial in the synthesis of modern pharmaceuticals. Their chemical transformations and applications in drug synthesis have been extensively reviewed, highlighting their role as important pharmacophores (Koroleva, Gusak, & Ignatovich, 2010).

TfOH-Mediated Cycloadditions

TfOH-mediated [2 + 2 + 2] cycloadditions of ynamides with nitriles have been developed to synthesize multi-substituted 4-aminopyrimidine, tolerating diverse functional groups and reaction partners, yielding products in good to excellent yields (Chen et al., 2016).

Antibacterial Schiff Bases

The conversion of aminopyrimidines into Schiff bases and their subsequent antibacterial activity screening has been researched. Mono and dihydroxy amino pyrimidines showed potential against bacteria, highlighting their medical applications (Prasad, Radhakrishna, & Ravi, 2016).

Histamine H4 Receptor Ligands

A study on a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) demonstrated their potential in pain and inflammation treatment. The optimization of these compounds led to potent in vitro activity and effectiveness as anti-inflammatory agents (Altenbach et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

2-(2-aminopyrimidin-4-yl)-4-bromophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O/c11-6-1-2-9(15)7(5-6)8-3-4-13-10(12)14-8/h1-5,15H,(H2,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIXNNXPMCCNPCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=NC(=NC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701278007 |

Source

|

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminopyrimidin-4-yl)-4-bromophenol | |

CAS RN |

925003-46-9 |

Source

|

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925003-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-4-pyrimidinyl)-4-bromophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701278007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-Methyl-6-oxo-2-(pyridin-4-yl)-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384386.png)

![3-(4-bromobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1384388.png)

![6-Aminopyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B1384389.png)

![2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol](/img/structure/B1384392.png)

![2-Bromo-6-methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1384394.png)

![2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)-3,5,6,7-tetrahydro-4H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384395.png)

![2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1384398.png)

![6-(aminomethyl)-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B1384403.png)

![4-(6-(3-Hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B1384407.png)